n-Cyclohexyl-2-methyl-5-(methylthio)benzamide

Catalog No.
S16159750
CAS No.
M.F
C15H21NOS
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Cyclohexyl-2-methyl-5-(methylthio)benzamide

Product Name

n-Cyclohexyl-2-methyl-5-(methylthio)benzamide

IUPAC Name

N-cyclohexyl-2-methyl-5-methylsulfanylbenzamide

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C15H21NOS/c1-11-8-9-13(18-2)10-14(11)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17)

InChI Key

PEGMUDVQJTYABO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)NC2CCCCC2

n-Cyclohexyl-2-methyl-5-(methylthio)benzamide is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, a methyl group, and a methylthio group attached to a benzamide framework. This compound belongs to the class of aromatic amides and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the methylthio group enhances its reactivity and biological activity, making it a subject of interest in various chemical studies.

Typical of aromatic amides. Notably, it can undergo direct alkylation reactions, where the methylthio group can be substituted or modified under basic conditions. For instance, reactions involving lithium diisopropylamide (LDA) as a base have been shown to facilitate the alkylation of benzamides with methyl sulfides, leading to the formation of products with varied functional groups . Additionally, n-cyclohexyl-2-methyl-5-(methylthio)benzamide may also engage in nucleophilic acyl substitution reactions, where it can react with various electrophiles due to the electron-donating properties of the methylthio group .

Research has indicated that compounds similar to n-cyclohexyl-2-methyl-5-(methylthio)benzamide exhibit significant biological activities. For example, certain derivatives have shown potential as inhibitors for various biological targets, including kinases involved in cancer progression. The structural motifs present in this compound may enhance its ability to modulate biological pathways by interacting with specific receptors or enzymes . Moreover, studies have demonstrated that modifications in the benzamide structure can lead to variations in efficacy and selectivity against specific biological targets .

The synthesis of n-cyclohexyl-2-methyl-5-(methylthio)benzamide can be achieved through several methods:

  • Direct Amide Formation: The compound can be synthesized by reacting 2-methyl-5-(methylthio)benzoic acid with cyclohexylamine under acidic or basic conditions to facilitate amide bond formation.
  • Alkylation Reactions: Utilizing alkylating agents such as methyl iodide in the presence of a base can introduce the cyclohexyl group onto the aromatic ring, followed by subsequent reactions to incorporate the methylthio functionality .
  • Multi-step Synthesis: More complex synthetic routes might involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired compound .

n-Cyclohexyl-2-methyl-5-(methylthio)benzamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting specific diseases.
  • Chemical Research: It may be utilized in studies aimed at understanding reaction mechanisms involving aromatic amides and their derivatives.
  • Material Science: The unique properties of this compound could make it suitable for developing new materials with specific functionalities.

Interaction studies involving n-cyclohexyl-2-methyl-5-(methylthio)benzamide focus on its binding affinity and efficacy against various biological targets. For instance, investigations into its interaction with proteins involved in signaling pathways have revealed insights into how structural modifications can influence binding characteristics and biological responses . Furthermore, studies on its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with n-cyclohexyl-2-methyl-5-(methylthio)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-5-(methylthio)benzamideMethylthio group on benzamideLacks cyclohexyl substituent
N-(2-Methylcyclohexyl)-benzamideCyclohexyl group but without methylthio functionalityDifferent functional group profile
2-Cyclohexyl-5-nitrobenzamideNitro substituent instead of methylthioExhibits different electronic properties
N,N-DimethylbenzamideDimethyl substitution on nitrogenHigher lipophilicity compared to n-cyclohexyl variant
2-Ethyl-5-(methylthio)benzamideEthyl instead of cyclohexylVariations in solubility and reactivity

n-Cyclohexyl-2-methyl-5-(methylthio)benzamide stands out due to its combination of a cyclohexyl group with a methylthio substituent, which enhances both its chemical reactivity and potential biological activity compared to other similar compounds. This unique combination allows for diverse applications in medicinal chemistry and organic synthesis.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

263.13438547 g/mol

Monoisotopic Mass

263.13438547 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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